![molecular formula C18H23N5O B12617172 (Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone CAS No. 892495-06-6](/img/structure/B12617172.png)
(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone is a complex organic compound that features a pyridine ring, a pyrazine ring, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The pyridine and pyrazine rings are synthesized separately and then linked through a piperazine bridge. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with the chemicals and reactions involved.
Analyse Chemischer Reaktionen
Types of Reactions
(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific biomolecules makes it valuable in biochemical assays and research.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its interactions with biological targets can be explored for therapeutic purposes, such as treating infections or diseases.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties can be harnessed for applications in fields like materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of (Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,5,6-Trimethylpyrazin-2-yl)methanol: This compound shares the pyrazine ring but lacks the piperazine and pyridine rings.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar structure but includes a benzamide group.
Uniqueness
(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone is unique due to its combination of three different ring systems
Eigenschaften
CAS-Nummer |
892495-06-6 |
|---|---|
Molekularformel |
C18H23N5O |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
pyridin-3-yl-[4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H23N5O/c1-13-14(2)21-17(15(3)20-13)12-22-7-9-23(10-8-22)18(24)16-5-4-6-19-11-16/h4-6,11H,7-10,12H2,1-3H3 |
InChI-Schlüssel |
YENNZWWSKRWUSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=N1)C)CN2CCN(CC2)C(=O)C3=CN=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


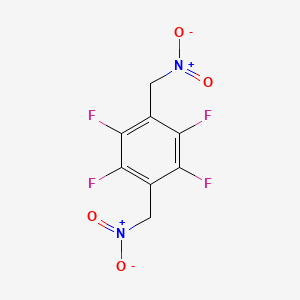
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12617112.png)
![2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione](/img/structure/B12617113.png)
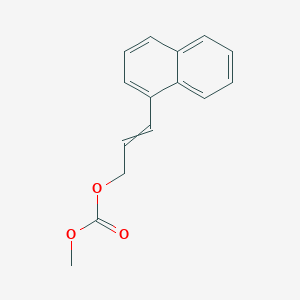
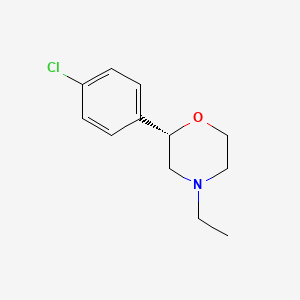
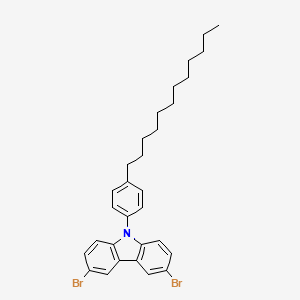
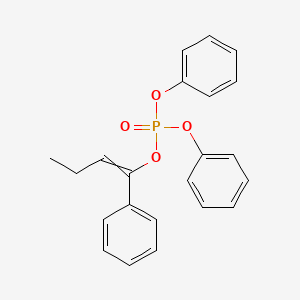
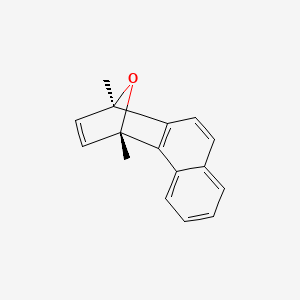

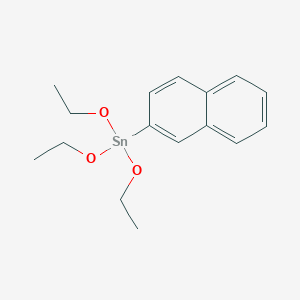
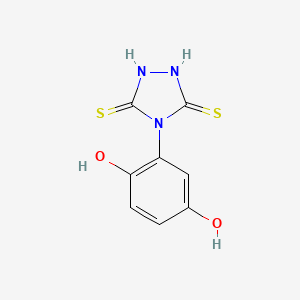
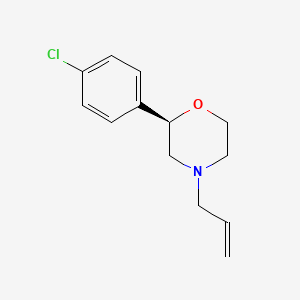
![2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate](/img/structure/B12617169.png)
![4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid](/img/structure/B12617177.png)
